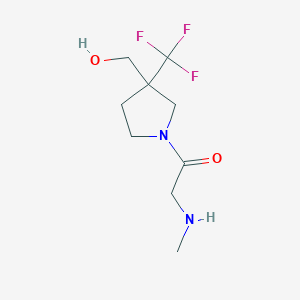

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Übersicht

Beschreibung

“2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” is a chemical compound. It is also known as 2-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride . The compound is related to 4-Aminotetrahydropyran , which is a heterocyclic building block .

Physical And Chemical Properties Analysis

The compound 4-Aminotetrahydropyran, which is related to “2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide”, has a molecular weight of 101.15, and it is a liquid with a refractive index of n20/D 1.463 and a density of 0.977 g/cm3 at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Chemical Transformations

A variety of synthesis methodologies and chemical transformations involving related compounds to 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide have been explored, emphasizing the diversity in chemical reactions and the potential for generating complex molecules. For instance, one study describes an efficient synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction, highlighting the mild conditions and environmentally friendly approach of the synthesis process (Guolan Dou, Deming Wang, Xiaoxing Zhong, D. Shi, 2013). Another research demonstrates the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, showcasing the versatility of nonaromatic amines in producing N,N'-disubstituted oxamides and N-aryloxamides (A. A. Aghekyan, G. G. Mkryan, R. E. Muradyan, A. E. Tumajyan, 2018).

Heterocyclic Compound Formation

Research into the formation of heterocyclic compounds using related chemical structures provides insight into the complex chemistry involved in creating biologically relevant molecules. For example, the synthesis of 5,8-diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines demonstrates the intricate reactions required to produce such structures, potentially offering a route to novel compounds with unique properties (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).

Complexes and Coordination Chemistry

The study of complexes and coordination chemistry involving similar compounds provides valuable information on the potential for creating complex structures with specific functionalities. One research effort explores the complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide and related ligands, illustrating the variety of structures and coordination modes that can be achieved, which could be of interest for catalysis or material science applications (Tyler Palombo, Phil Liebing, Sara J. Hildebrand, Quentin R. Patrikus, A. Assarsson, Ling Wang, D. S. Amenta, F. Engelhardt, F. Edelmann, J. W. Gilje, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Similar compounds have been noted to have good in vitro adme and in vivo pharmacokinetic characteristics .

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUIFUHAISSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477390.png)